Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Reagents: 4-bromophenol, ethyl chloroformate
Conditions: Reaction in an organic solvent like dichloromethane, using a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
Mode of Action
Related compounds have shown to interact favorably with active residues of atf4 and nf-kb proteins . The possible mechanism of action was observed through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play a crucial role in neuroprotection and anti-inflammatory responses.
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have exhibited significant anti-neuroinflammatory properties and promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The synthesis of related compounds has been carried out under specific conditions, such as room temperature and specific catalysts . These factors could potentially influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazolopyridine core, followed by the introduction of the bromophenoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Pyrazolopyridine Core
Reagents: 1,3-dimethyl-1H-pyrazole, 2-chloropyridine-3-carboxylic acid
Conditions: Heating under reflux in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenoxy derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Material Science: Its derivatives are explored for use in organic electronics and materials science.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Ethyl 4-(4-methylphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Uniqueness
Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity for its targets. This makes it a valuable compound for developing new therapeutic agents and studying biological mechanisms.
Properties
IUPAC Name |
ethyl 4-(4-bromophenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c1-4-23-17(22)13-9-19-16-14(10(2)20-21(16)3)15(13)24-12-7-5-11(18)6-8-12/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIGAADKAOHGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)Br)C(=NN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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